2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyrrole Ring Formation: The pyrrole ring can be constructed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study various biochemical pathways and processes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE can be compared with similar compounds, such as:
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE: This compound has a fluorine atom at the para position of the phenyl ring, which may alter its biological activity and binding affinity.
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE: The methoxy group can influence the compound’s solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C21H15FN4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15FN4O4/c22-14-4-1-2-5-15(14)23-19(27)11-26-9-3-6-16(26)21-24-20(25-30-21)13-7-8-17-18(10-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
InChI Key |
VOGAWFZHMMIDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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